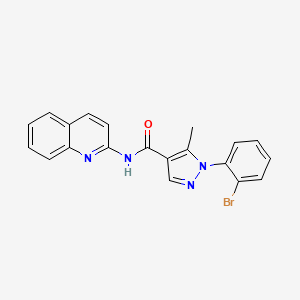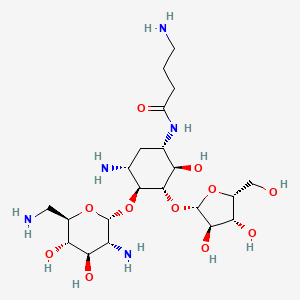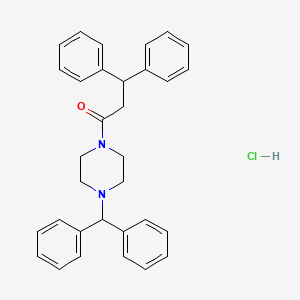
Mavelertinib
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
Mavelertinib, also known as PF-06747775, is a third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) . The primary targets of this compound are the EGFR mutants, specifically the T790M mutation . EGFR is a protein that plays a crucial role in cell growth and division. Mutations in EGFR can lead to its overactivity, resulting in uncontrolled cell division and the development of tumors .
Mode of Action
This compound interacts with its targets by binding to and inhibiting EGFR T790M, a secondarily acquired resistance mutation . This prevents EGFR-mediated signaling and leads to cell death in EGFR T790M-expressing tumor cells . It’s worth noting that this compound may have a different mechanistic binding mode from human EGFR-tyrosine kinase .
Biochemical Pathways
The activation of EGFR can modulate downstream pathways such as MAPK and PI3K, which significantly contribute to sustaining cellular proliferative signaling and the release of cell growth factors . By inhibiting EGFR, this compound can disrupt these pathways, potentially halting the proliferation of cancer cells .
Pharmacokinetics
This compound exhibits low to moderate oral bioavailability (mouse 60%, rat 11%, dog 66%) following oral administration . It also exhibits short plasma half-lives (mouse 0.56, rat 0.28, dog 1.3 h) due to moderate to high plasma clearance (mouse 53, rat 49, dog 12 mL/min/kg) and low steady-state volume of distribution (mouse 1.48, rat 0.66, dog 0.94 L/kg) following intravenous administration . These ADME properties impact the bioavailability of this compound, influencing its effectiveness as a therapeutic agent .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of cell death in tumor cells expressing the EGFR T790M mutation . This compound has shown in vitro efficacy against metronidazole-resistant strains . In addition, it has been found to be efficacious in the acute murine Giardia infection model .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications, the patient’s overall health status, and genetic factors can all impact the drug’s effectiveness . .
Biochemische Analyse
Biochemical Properties
Mavelertinib interacts with various enzymes and proteins, particularly the epidermal growth factor receptor (EGFR). It acts as a kinase inhibitor, disrupting the function of EGFR, a protein that plays a crucial role in cell growth and division .
Cellular Effects
This compound influences cell function by inhibiting the EGFR pathway, which is involved in cell signaling, gene expression, and cellular metabolism . By blocking this pathway, this compound can halt cell division and growth, thereby exerting its therapeutic effects .
Molecular Mechanism
At the molecular level, this compound binds to the ATP-binding site of EGFR, inhibiting its tyrosine kinase activity . This prevents the activation of downstream signaling pathways involved in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown efficacy against metronidazole-resistant strains of Giardia lamblia . It has also demonstrated positive binding cooperativity and synergy with allosteric EGFR inhibitors .
Dosage Effects in Animal Models
In animal models, this compound has shown efficacy at doses as low as 5 mg/kg of body weight and as high as 50 mg/kg . These results suggest that this compound has a wide therapeutic window and could be a promising candidate for further clinical trials .
Metabolic Pathways
As an EGFR inhibitor, it likely interacts with enzymes and cofactors involved in the EGFR signaling pathway .
Transport and Distribution
As a small molecule drug, it is likely to be able to cross cell membranes and reach its target, the EGFR, within cells .
Subcellular Localization
This compound is expected to localize to the cell membrane, where its target, the EGFR, is located . By binding to the EGFR, this compound can inhibit its activity and disrupt downstream signaling pathways .
Vorbereitungsmethoden
Mavelertinib wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung von Schlüsselzwischenprodukten beinhalten. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Bildung der Kernstruktur: Die Kernstruktur von this compound wird durch eine Reihe von Reaktionen synthetisiert, darunter Halogenierung, Nitrierung und metallkatalysierte Kreuzkupplung.
Einführung von funktionellen Gruppen: Verschiedene funktionelle Gruppen werden durch Reaktionen wie Aminierung und Desaturierung in die Kernstruktur eingeführt.
Industrielle Produktionsmethoden für this compound beinhalten die Optimierung dieser Synthesewege, um hohe Ausbeuten und Reinheit zu erzielen. Dies beinhaltet oft die Verwendung fortschrittlicher Techniken wie photochemischer Reaktionen und Kobalt-katalysierter Desaturierung .
Analyse Chemischer Reaktionen
Mavelertinib durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann Oxidation zur Bildung von hydroxylierten Derivaten führen, während Reduktion zu deoxygenierten Produkten führen kann .
Wissenschaftliche Forschungsanwendungen
Mavelertinib hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Wirkmechanismus
This compound übt seine Wirkung aus, indem es kovalent an einen Cysteinrest in der ATP-Bindungsdomäne der mutierten EGFR-Tyrosinkinase bindet. Diese Bindung hemmt die Kinaseaktivität von EGFR, wodurch die Proliferation von Krebszellen und anderen Zielzellen blockiert wird . Die primären molekularen Ziele von this compound umfassen EGFR-Mutationen wie Del, L858R und T790M .
Vergleich Mit ähnlichen Verbindungen
Mavelertinib gehört zu einer Klasse von EGFR-TKIs der dritten Generation, zu denen auch Verbindungen wie Osimertinib, Rociletinib und Olmutinib gehören . Im Vergleich zu diesen Verbindungen hat this compound eine einzigartige Wirksamkeit gegen Metronidazol-resistente Stämme von Giardia lamblia gezeigt, was auf eine andere mechanistische Bindungsweise schließen lässt . Weitere ähnliche Verbindungen sind:
Osimertinib: Ein weiteres EGFR-TKI der dritten Generation, das zur Behandlung von NSCLC eingesetzt wird.
Olmutinib: In Südkorea für NSCLC zugelassen, später jedoch aufgrund von Nebenwirkungen zurückgezogen.
Die einzigartigen Eigenschaften und die Wirksamkeit von this compound machen es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung in verschiedenen wissenschaftlichen und medizinischen Bereichen.
Eigenschaften
IUPAC Name |
N-[(3R,4R)-4-fluoro-1-[6-[(3-methoxy-1-methylpyrazol-4-yl)amino]-9-methylpurin-2-yl]pyrrolidin-3-yl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN9O2/c1-5-13(29)21-11-8-28(6-10(11)19)18-23-15(14-16(24-18)26(2)9-20-14)22-12-7-27(3)25-17(12)30-4/h5,7,9-11H,1,6,8H2,2-4H3,(H,21,29)(H,22,23,24)/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIUNVOCEFIUIU-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)NC2=C3C(=NC(=N2)N4CC(C(C4)F)NC(=O)C=C)N(C=N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=N1)OC)NC2=C3C(=NC(=N2)N4C[C@H]([C@@H](C4)F)NC(=O)C=C)N(C=N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN9O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1776112-90-3 | |
| Record name | Mavelertinib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1776112903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mavelertinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16228 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Propenamide, N-[(3R,4R)-4-fluoro-1-[6-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]-9-methyl-9H-purin-2-yl]-3-pyrrolidinyl]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAVELERTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXX2180047 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What makes Mavelertinib potentially interesting for treating giardiasis?
A1: this compound, originally developed as an epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI), has shown promising in vitro and in vivo efficacy against Giardia lamblia. [] This is particularly interesting as it demonstrates efficacy even against metronidazole-resistant strains, highlighting its potential as a novel therapeutic option for giardiasis. []
Q2: How does this compound interact with the epidermal growth factor receptor (EGFR)?
A2: this compound specifically targets the EGFR mutant form T790M, a secondary acquired resistance mutation frequently arising after treatment with first- and second-generation EGFR-TKIs. [] By binding to and inhibiting EGFR T790M, this compound disrupts EGFR-mediated signaling pathways, ultimately leading to cell death in EGFR T790M-expressing tumor cells. []
Q3: How does the structure of this compound relate to its activity?
A3: While the provided research does not offer detailed structure-activity relationship (SAR) data for this compound, studies involving complex crystal structures with EGFR provide insights. [] The research highlights that combining this compound with allosteric inhibitors shows promise in overcoming limitations associated with single-agent therapies. [] This suggests that modifications influencing this compound's binding to EGFR, particularly in the presence of allosteric inhibitors, could significantly impact its activity and efficacy.
Q4: What are the potential advantages of using patient-derived cells (PDCs) and organoids (PDOs) to study this compound's efficacy?
A4: PDCs and PDOs offer a more accurate representation of tumor heterogeneity compared to commercial cell lines. [] Using these models allows researchers to assess drug responses in a context that closely mimics the in vivo environment. This is particularly valuable for studying resistance mechanisms and developing new therapeutic strategies for cancers, including those potentially treatable with this compound. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[(2R)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide](/img/structure/B611911.png)


![N-[2-(2-fluorophenoxy)ethyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B611915.png)




